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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxypyridine

Cat. No.: B1631412 Get Quote

Introduction: Unveiling the Synthetic Potential of a
Versatile Heterocycle
In the landscape of modern organic synthesis, the strategic selection of building blocks is

paramount to the efficient construction of complex molecular architectures. 5-Hydroxy-2-
methoxypyridine (also known as 6-Methoxypyridin-3-ol) has emerged as a highly valuable

and versatile heterocyclic scaffold, particularly within medicinal chemistry and drug

development.[1][2][3] Its utility stems from a unique arrangement of functional groups: a

nucleophilic hydroxyl group, an electron-donating methoxy group, and a pyridine nitrogen atom.

This configuration provides multiple reactive handles for diversification, allowing chemists to

precisely tune the steric and electronic properties of target molecules.[1][4]

These application notes serve as a comprehensive guide for researchers, scientists, and drug

development professionals, providing not only detailed, field-proven protocols but also the

underlying scientific rationale for key experimental choices. We will explore its application in

fundamental transformations such as O-alkylation and its role as a precursor in powerful cross-

coupling reactions that form the bedrock of modern pharmaceutical synthesis.[1][5]

Physicochemical Properties and Reactivity Profile
Understanding the intrinsic properties of 5-Hydroxy-2-methoxypyridine is fundamental to its

successful application. The interplay between the hydroxyl and methoxy groups on the

electron-deficient pyridine ring dictates its reactivity.
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Property Value Reference

CAS Number 51834-97-0 [6]

Molecular Formula C₆H₇NO₂ [6][7]

Molecular Weight 125.13 g/mol [6][7]

Appearance
Off-white to faint yellow

crystalline solid
[6]

Solubility
Soluble in polar solvents like

water and alcohols
[3]

The hydroxyl group at the 5-position is weakly acidic and readily undergoes deprotonation with

a suitable base, rendering it a potent nucleophile for O-alkylation and O-acylation reactions.[4]

Conversely, the pyridine ring itself is generally electron-deficient and less susceptible to

electrophilic aromatic substitution. Therefore, functionalization of the ring carbons often relies

on modern cross-coupling methodologies, which typically require prior installation of a halide or

triflate at the desired position.

Application 1: Regioselective O-Alkylation
One of the most direct and common transformations involving 5-Hydroxy-2-methoxypyridine
is the alkylation of the hydroxyl group. This reaction is a cornerstone for introducing diverse

side chains, modulating lipophilicity, and creating ether linkages that are prevalent in active

pharmaceutical ingredients (APIs).

Causality Behind Experimental Choices: The classical Williamson ether synthesis is highly

effective for this transformation. The choice of a polar aprotic solvent like N,N-

dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby

liberating a more reactive "naked" phenoxide anion. A moderately weak base such as

potassium carbonate (K₂CO₃) is sufficient to deprotonate the hydroxyl group without promoting

unwanted side reactions. The reaction is heated to ensure a reasonable reaction rate, as both

the deprotonation and the subsequent Sₙ2 attack on the alkyl halide have activation energy

barriers to overcome. For more environmentally benign approaches, O-alkylation in aqueous

micellar media has also been shown to be effective.[8]
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Detailed Protocol: O-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the synthesis of 5-alkoxy-2-methoxypyridine

derivatives.

1. Reagent Preparation:

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-
Hydroxy-2-methoxypyridine (1.0 eq).

Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration

of approximately 0.2 M.

Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

2. Base Addition:

To the stirred solution, add anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 eq).

Allow the suspension to stir at room temperature for 15–30 minutes to facilitate the formation

of the potassium salt.

3. Alkylating Agent Addition:

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1–1.5 eq) dropwise to the

reaction mixture.[4]

4. Reaction Execution:

Heat the reaction mixture to 60–80 °C.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material

is fully consumed (typically 2–12 hours).[9]

5. Work-up and Purification:

Cool the mixture to room temperature and quench the reaction by the slow addition of water.

[9]
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate

(3x).

Combine the organic layers, wash with water and then with brine to remove residual DMF

and inorganic salts.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure using a rotary evaporator.[9]

Purify the crude product by silica gel column chromatography to yield the pure 5-alkoxy-2-

methoxypyridine derivative.[4]
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Caption: General workflow for O-alkylation of 5-Hydroxy-2-methoxypyridine.
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Application 2: Palladium-Catalyzed Cross-Coupling
Reactions
While O-alkylation functionalizes the hydroxyl group, unlocking the synthetic potential of the

pyridine ring itself requires C-C and C-N bond-forming reactions. Palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are

indispensable tools for this purpose.[10][11][12] These reactions typically require a halogenated

pyridine precursor, such as a bromo- or chloro-substituted 2-methoxypyridine. These

precursors are either commercially available or can be synthesized from related building

blocks.

Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are

common motifs in pharmaceuticals.[13][14] The reaction couples an organoboron species (e.g.,

a boronic acid) with an organic halide.

Causality Behind Experimental Choices: The success of a Suzuki coupling hinges on the

catalytic cycle. A Pd(0) catalyst is required to initiate the cycle via oxidative addition into the C-

Br bond of the pyridine.[14] A phosphine ligand (e.g., PPh₃) stabilizes the palladium center and

facilitates the subsequent steps. A base (e.g., K₂CO₃ or K₃PO₄) is essential for the

transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate

species, which then transfers its organic group to the palladium center.[12][15] A mixed solvent

system like dioxane/water is often used to dissolve both the organic and inorganic reagents.[4]

[12]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki Coupling of a Bromo-
methoxypyridine Derivative
This protocol is adapted from general procedures for heteroaryl Suzuki couplings.[4][12][13]

1. Reaction Setup:

In a reaction flask, combine the bromo-methoxypyridine derivative (e.g., 2-bromo-5-

methoxypyridine) (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).[4]

Seal the flask with a septum and render the atmosphere inert by evacuating and backfilling

with nitrogen or argon three times.

2. Solvent Addition:

Add a degassed solvent mixture, such as 4:1 v/v 1,4-dioxane and water, via syringe.[4]

3. Reaction Execution:
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Heat the mixture to 80–95 °C with vigorous stirring.[4][12]

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12–24 hours.

4. Work-up and Purification:

After completion, cool the reaction to room temperature and dilute with water and ethyl

acetate.

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography or recrystallization.

Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a

transformation of immense importance as the aniline and heteroaryl amine motifs are

ubiquitous in pharmaceuticals.[10][16]

Causality Behind Experimental Choices: The catalytic cycle is similar to the Suzuki coupling but

involves an amine nucleophile.[10][16] The choice of ligand is critical; bulky, electron-rich

phosphine ligands (e.g., XPhos, SPhos) are often required to promote the challenging

reductive elimination step that forms the C-N bond.[14] A strong, non-nucleophilic base like

sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine, forming a palladium-amido

complex without competing in other reactions.[10] The reaction must be run under strictly

anhydrous and inert conditions, as the Pd(0) catalyst and the strong base are sensitive to

oxygen and moisture.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[10]

Detailed Protocol: Buchwald-Hartwig Amination of 3-
Bromo-5-methoxypyridine
This protocol is based on a general procedure for the amination of heteroaryl halides.[10]

1. Reaction Setup (in a glovebox or using Schlenk technique):

To a dry oven-dried vial or flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

and the phosphine ligand (e.g., XPhos, 2-4 mol%).

Add the base (e.g., NaOt-Bu, 1.4 eq) and 3-Bromo-5-methoxypyridine (1.0 eq).

Seal the vessel.

2. Reagent Addition:

Outside the glovebox (if using Schlenk line), add anhydrous, degassed solvent (e.g., toluene

or 1,4-dioxane) via syringe.

Finally, add the amine (1.2 eq) via syringe.
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3. Reaction Execution:

Heat the reaction mixture to 80–110 °C.

Stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting

bromide (typically 4–24 hours).

4. Work-up and Purification:

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl

acetate.

Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts,

washing the pad with additional solvent.

Concentrate the filtrate under reduced pressure.

Purify the crude product using flash column chromatography to obtain the desired N-

substituted 5-methoxypyridin-3-amine.

Application in Drug Discovery: Synthesis of
PI3K/mTOR Dual Inhibitors
The synthetic utility of methoxypyridine derivatives is powerfully demonstrated in the

development of novel therapeutics. For instance, a series of sulfonamide methoxypyridine

derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors for

cancer treatment.[5] The core synthesis strategy relies on a Suzuki coupling to connect key

fragments.[5]

A crucial building block, 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)pyridin-3-yl)benzenesulfonamide, is synthesized from 5-bromo-2-methoxypyridin-3-amine.[5]

This boronic ester is then coupled with various heteroaryl halides to construct the final inhibitor

library, showcasing how the reactions detailed in these notes are applied in a real-world drug

discovery program. The methoxypyridine motif was found to be essential for potent PI3K

inhibitory activity.[5]
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Conclusion
5-Hydroxy-2-methoxypyridine and its halogenated derivatives are not merely reagents but

are enabling tools in the hands of synthetic chemists. Their predictable reactivity at the hydroxyl

group and the capacity for the pyridine core to participate in robust, modern cross-coupling

reactions make them indispensable building blocks. From straightforward O-alkylation to the

strategic construction of complex C-C and C-N bonds, these compounds provide a reliable and

versatile platform for accessing novel chemical space. The protocols and mechanistic insights

provided herein are intended to empower researchers to leverage the full synthetic potential of

this scaffold in their pursuit of new pharmaceuticals, agrochemicals, and functional materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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